Ethyl 2,4-Dichloro-3-oxobutyrate: Physicochemical Profiling and Synthetic Applications in Drug Development
Ethyl 2,4-Dichloro-3-oxobutyrate: Physicochemical Profiling and Synthetic Applications in Drug Development
Executive Summary
Ethyl 2,4-dichloro-3-oxobutyrate—widely known in industrial nomenclature as ethyl 2,4-dichloroacetoacetate (EDCA)—is a highly reactive, bifunctional building block central to advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing[1]. Bearing the CAS registry number 88-00-6, this chlorinated β -keto ester provides two distinct electrophilic centers at the alpha (C2) and gamma (C4) positions. This unique structural topology makes it an indispensable scaffold for the construction of complex heterocycles, such as functionalized uracils, thiazoles, and pyrimidines, which are foundational to modern drug discovery[2].
Physicochemical Architecture
Understanding the physical and chemical properties of EDCA is critical for optimizing reaction conditions, ensuring accurate stoichiometry, and maintaining laboratory safety[3]. The presence of two electron-withdrawing chlorine atoms significantly alters the electron density across the acetoacetate backbone. The alpha-chlorine increases the acidity of the remaining C2 proton, while the gamma-chlorine provides a highly reactive site for nucleophilic substitution.
Table 1: Physicochemical Profile of Ethyl 2,4-dichloro-3-oxobutyrate
| Property | Value | Causal Explanation / Significance |
| CAS Number | 88-00-6 | Unique identifier for regulatory compliance and procurement tracking[3]. |
| Molecular Formula | C 6 H 8 Cl 2 O 3 | Dictates the mass and elemental composition[4]. |
| Molecular Weight | 199.03 g/mol | Used for precise stoichiometric calculations in synthesis[4]. |
| Density | 1.315 ± 0.06 g/cm³ | High density due to the presence of two heavy chlorine atoms; necessitates mass-based rather than volume-based dispensing for accuracy[4],[5]. |
| Boiling Point | 118–120 °C (at 15 Torr) | High boiling point under vacuum indicates strong dipole-dipole interactions. Requires reduced pressure for distillation to prevent thermal decomposition[3]. |
| Melting Point | 18–20 °C | Near room temperature; the compound may solidify in cold labs, requiring gentle warming (e.g., water bath) before use to ensure homogeneity[3]. |
| Refractive Index | 1.458 | Useful as a rapid, non-destructive quality control metric to verify purity before initiating large-scale reactions[6]. |
Mechanistic Pathways and Synthetic Utility
In industrial manufacturing, the synthesis of EDCA is optimized using continuous jet loop reactors. Ethyl acetoacetate is first chlorinated to ethyl 4-chloroacetoacetate, followed by a second chlorination step using sulfuryl chloride (SO 2 Cl 2 ) or Cl 2 gas at 0–5 °C[7],[2]. The use of continuous flow systems prevents over-chlorination and eliminates the need for iodine catalysts, resulting in higher selectivity and product purity[7].
Once synthesized, EDCA serves as a linchpin in cyclocondensation reactions. For instance, its reaction with urea in the presence of polyphosphoric acid (PPA) yields 5-chloro-6-(chloromethyl)uracil, a critical intermediate for downstream API development[2]. The gamma-chlorine acts as a leaving group for further functionalization, while the alpha-chlorine remains integrated into the heterocyclic core, often modulating the lipophilicity and target-binding affinity of the final drug molecule.
Synthetic workflow from ethyl 4-chloroacetoacetate to uracil derivatives via EDCA.
Validated Experimental Protocol: Synthesis of 5-chloro-6-(chloromethyl)uracil
As an application scientist, I emphasize that the successful execution of this protocol relies on strict temperature control and efficient mass transfer. The following self-validating workflow details the cyclocondensation of EDCA with urea[2].
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Step 1: Matrix Assembly
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Action: At room temperature, sequentially charge a mechanically stirred three-necked flask with 10 g of urea, 33.17 g of ethyl 2,4-dichloroacetoacetate, and 200 g of polyphosphoric acid (PPA)[2].
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Causality: PPA acts as a dual-purpose reagent: it is a strong Brønsted acid that activates the carbonyl carbons for nucleophilic attack, and a powerful desiccant that sequesters the water byproduct, driving the condensation equilibrium forward.
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Self-Validation: The initial mixture will be highly viscous and heterogeneous. Proper mechanical stirring (not magnetic) is required to ensure uniform distribution and prevent localized degradation.
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Step 2: Thermal Cyclocondensation
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Action: Elevate the reactor temperature to 90–100 °C and maintain for 16 hours[2].
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Causality: The high activation energy of the secondary cyclization (ring closure to form the pyrimidine core) necessitates sustained thermal input.
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Self-Validation: Monitor the reaction via HPLC or TLC. The complete consumption of the EDCA peak validates the end of the reaction. Visually, the matrix transitions into a dark, homogeneous syrup.
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Step 3: Quenching and Precipitation
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Action: Cool the reactor to 50 °C, then cautiously add 200 mL of deionized water. Allow the mixture to further cool to 20–30 °C[2].
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Causality: Water hydrolyzes the polymeric PPA into orthophosphoric acid, drastically reducing the viscosity of the matrix and altering the solvent polarity to force the precipitation of the highly organic uracil derivative. Cooling to 50 °C prior to water addition prevents violent, exothermic boiling[2].
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Self-Validation: A light brown precipitate will rapidly form upon water addition and subsequent cooling, indicating successful product phase separation.
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Step 4: Isolation and Purification
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Action: Filter the suspension, wash the filter cake thoroughly with ethyl acetate, and dry under vacuum[2].
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Causality: Ethyl acetate is selected as the wash solvent because it effectively solubilizes unreacted organic impurities and residual moisture without dissolving the target 5-chloro-6-(chloromethyl)uracil.
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Self-Validation: The process yields approximately 19.5 g of a light brown solid[2]. Melting point and NMR analysis should be performed to confirm the structural integrity of the isolated API precursor.
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Safety, Handling, and Storage Protocols
EDCA is a highly reactive and corrosive chemical. It must be handled with rigorous safety measures to protect personnel and preserve the integrity of the reagent[5].
Table 2: Safety, Handling, and Storage Protocols
| Hazard / Requirement | Protocol | Causal Rationale |
| Corrosivity (H314) | Wear heavy-duty nitrile or neoprene gloves and a face shield. | The alpha-chloro and acid-labile nature of the compound can cause severe skin burns and eye damage upon contact[5]. |
| Storage Temperature | Store at -20 °C (or strictly 2–8 °C depending on formulation). | The β -keto ester is prone to slow decarboxylation or self-condensation at elevated temperatures. Sub-zero storage arrests these kinetic degradation pathways[5],[8]. |
| Aquatic Toxicity (H412) | Dispose of via certified halogenated waste streams. | The chlorinated organic framework is persistent and harmful to aquatic life; it must undergo high-temperature incineration[5]. |
References
- Title: ethyl 2,4-dichloro-3-oxobutyrate CAS#: 88-00-6 | Source: ChemicalBook | URL
- Title: 88-00-6 | ethyl 2,4-dichloro-3-oxobutyrate | Source: ChemIndex | URL
- Title: CAS No. 88-00-6, ethyl 2,4-dichloro-3-oxobutyrate | Source: Unibest Industrial Co., Ltd.
- Title: Ethyl 2,4-dichloroacetoacetate | Source: CymitQuimica | URL
- Title: Ethyl 2,4-dichloroacetoacetate, 2 g, CAS No.
- Title: Specification - Carl ROTH | Source: Carl ROTH | URL
- Title: Patent Application Publication US 2008/0114196A1 | Source: Google Patents | URL
- Title: 5-chloro-6-(chloromethyl)
Sources
- 1. Ethyl 2,4-dichloroacetoacetate | CymitQuimica [cymitquimica.com]
- 2. 5-chloro-6-(chloromethyl) uracil and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. CAS No. 88-00-6, ethyl 2,4-dichloro-3-oxobutyrate - Buy CAS No. 88-00-6 Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 5. Ethyl 2,4-dichloroacetoacetate, 2 g, CAS No. 88-00-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. 88-00-6 | ethyl 2,4-dichloro-3-oxobutyrate [chemindex.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. carlroth.com [carlroth.com]
